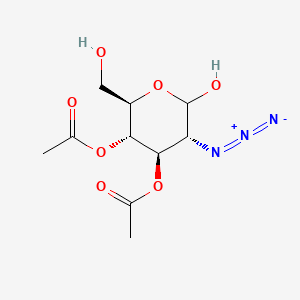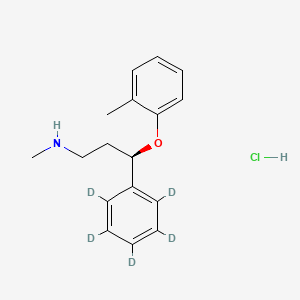
(R)-(-)-Atomoxetine-D5 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Atomoxetine-D5 Hydrochloride is a deuterated form of ®-(-)-Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The deuterium labeling in ®-(-)-Atomoxetine-D5 Hydrochloride helps in pharmacokinetic studies by providing a stable isotope for tracing the metabolic pathways of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Atomoxetine-D5 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of the deuterated intermediate.
Formation of the Intermediate: The intermediate is synthesized through a series of reactions, including alkylation and reduction.
Final Step: The final step involves the conversion of the intermediate to ®-(-)-Atomoxetine-D5 Hydrochloride through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Atomoxetine-D5 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Atomoxetine-D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-(-)-Atomoxetine-D5 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for detailed studies of the drug’s absorption, distribution, metabolism, and excretion.
Biological Research: The compound is used to study the effects of norepinephrine reuptake inhibition on various biological systems.
Medical Research: It is used in clinical trials to evaluate its efficacy and safety in treating ADHD and other conditions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug interactions.
Mecanismo De Acción
®-(-)-Atomoxetine-D5 Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in attention and behavior regulation. This inhibition increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are related to the modulation of synaptic transmission.
Comparación Con Compuestos Similares
Similar Compounds
Atomoxetine Hydrochloride: The non-deuterated form of the compound, used for similar therapeutic purposes.
Methylphenidate: Another medication used to treat ADHD, with a different mechanism of action.
Amphetamine: A stimulant used in the treatment of ADHD, with a broader spectrum of action.
Uniqueness
®-(-)-Atomoxetine-D5 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolic pathways. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C17H22ClNO |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
(3R)-N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i3D,4D,5D,9D,10D; |
Clave InChI |
LUCXVPAZUDVVBT-FANMHSPRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl |
SMILES canónico |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


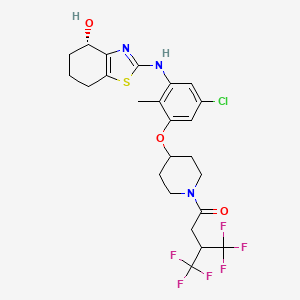
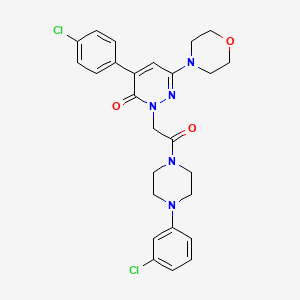
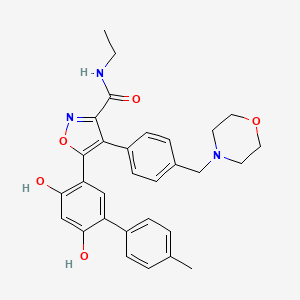
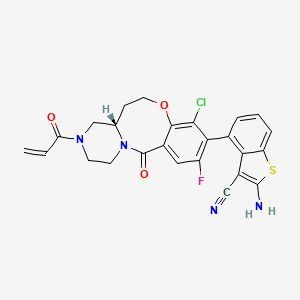
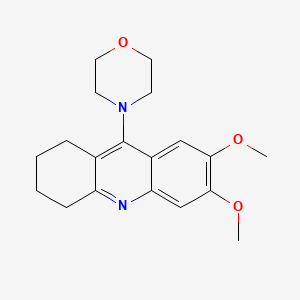
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
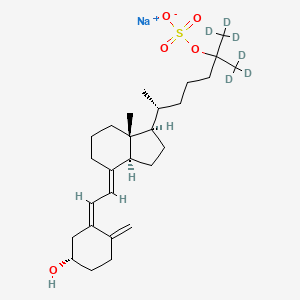
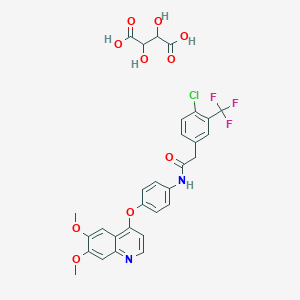

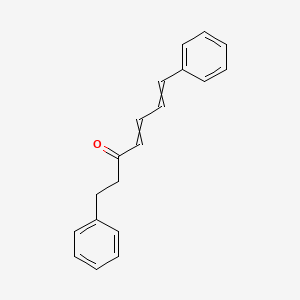
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
